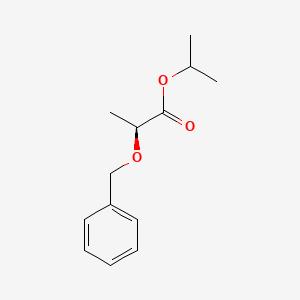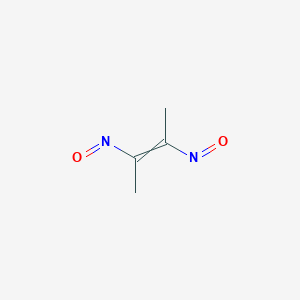
2,3-Dinitrosobut-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dinitrosobut-2-ene is an organic compound characterized by the presence of two nitroso groups attached to a butene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dinitrosobut-2-ene typically involves the nitration of but-2-ene. One common method includes the reaction of but-2-ene with nitrosyl chloride under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dinitrosobut-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso groups to amino groups.
Substitution: The nitroso groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of dinitrobut-2-ene.
Reduction: Formation of diamino compounds.
Substitution: Formation of various substituted butene derivatives.
Applications De Recherche Scientifique
2,3-Dinitrosobut-2-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Dinitrosobut-2-ene involves its interaction with molecular targets through its nitroso groups. These groups can participate in various chemical reactions, including nucleophilic addition and electron transfer processes. The pathways involved depend on the specific application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethylbut-2-ene: Similar in structure but lacks nitroso groups.
2,3-Dinitrobut-2-ene: Contains nitro groups instead of nitroso groups.
2,3-Diaminobut-2-ene: Contains amino groups instead of nitroso groups.
Uniqueness
2,3-Dinitrosobut-2-ene is unique due to the presence of nitroso groups, which impart distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
162931-65-9 |
|---|---|
Formule moléculaire |
C4H6N2O2 |
Poids moléculaire |
114.10 g/mol |
Nom IUPAC |
2,3-dinitrosobut-2-ene |
InChI |
InChI=1S/C4H6N2O2/c1-3(5-7)4(2)6-8/h1-2H3 |
Clé InChI |
ZWLBYOQTVLMRFT-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C)N=O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


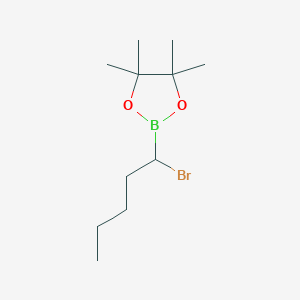
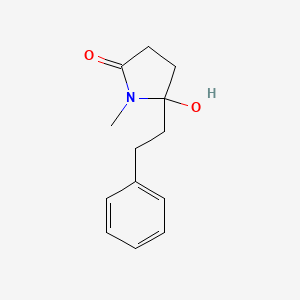
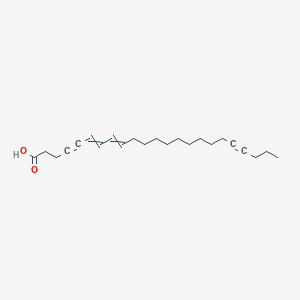
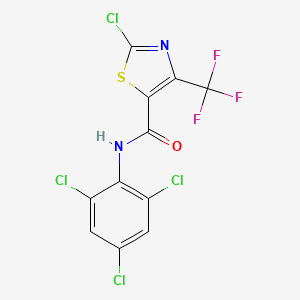
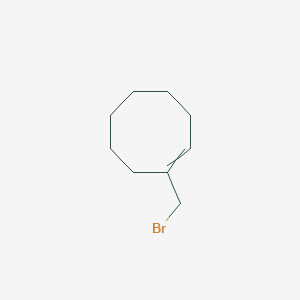

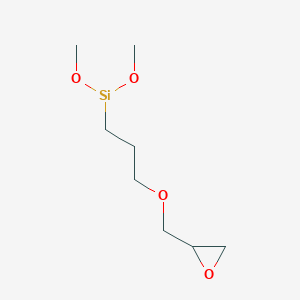
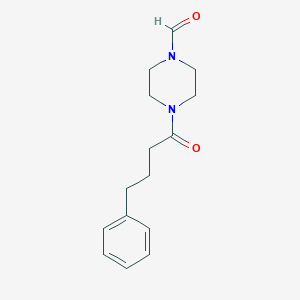
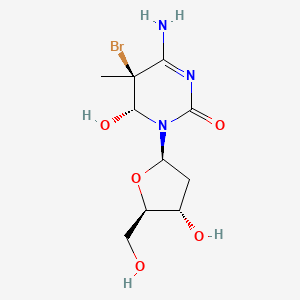

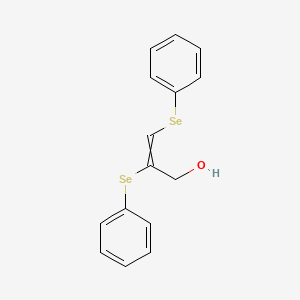
![Spiro[4.5]decane-1,4-dione, 8-(1,1-dimethylethyl)-](/img/structure/B14278667.png)
![4-Methyl-6-[6-(4-methylphenoxy)-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14278672.png)
